N-[(E)-(4-hydroxy-3-iodophenyl)methylideneamino]pyridine-2-carboxamide
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Overview
Description
N-[(E)-(4-hydroxy-3-iodophenyl)methylideneamino]pyridine-2-carboxamide is a complex organic compound that features both pyridine and phenyl groups This compound is of interest due to its unique chemical structure, which includes a hydroxy group, an iodine atom, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-hydroxy-3-iodophenyl)methylideneamino]pyridine-2-carboxamide typically involves the condensation of 4-hydroxy-3-iodobenzaldehyde with 2-aminopyridine-2-carboxamide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, the purification process would involve techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4-hydroxy-3-iodophenyl)methylideneamino]pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of azide or other substituted derivatives.
Scientific Research Applications
N-[(E)-(4-hydroxy-3-iodophenyl)methylideneamino]pyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(E)-(4-hydroxy-3-iodophenyl)methylideneamino]pyridine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and iodine groups can form hydrogen bonds and halogen bonds, respectively, with the active sites of enzymes, leading to inhibition or activation of the enzyme’s function. The carboxamide group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-fluorophenyl)methylideneamino]pyridine-4-carboxamide
- N-[(4-chlorophenyl)methylideneamino]pyridine-4-carboxamide
Uniqueness
N-[(E)-(4-hydroxy-3-iodophenyl)methylideneamino]pyridine-2-carboxamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity compared to its fluorine or chlorine analogs. The hydroxy group also enhances its ability to form hydrogen bonds, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(E)-(4-hydroxy-3-iodophenyl)methylideneamino]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10IN3O2/c14-10-7-9(4-5-12(10)18)8-16-17-13(19)11-3-1-2-6-15-11/h1-8,18H,(H,17,19)/b16-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSTWDOFWSELRN-LZYBPNLTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NN=CC2=CC(=C(C=C2)O)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C(=O)N/N=C/C2=CC(=C(C=C2)O)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10IN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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